4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene

5-HT6 receptor antagonism hERG channel inhibition cardiotoxicity screening

4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene is a synthetic nitrogen-rich tricyclic heterocycle belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine class. Its parent scaffold is a constrained angular tricyclic system containing four endocyclic nitrogen atoms, which confers distinct conformational and electronic properties compared to linear tricyclic analogs.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13058130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCC1CN2C3CCNCC3CN=C2N1
InChIInChI=1S/C10H18N4/c1-7-6-14-9-2-3-11-4-8(9)5-12-10(14)13-7/h7-9,11H,2-6H2,1H3,(H,12,13)
InChIKeySRHHEHHRZNCWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene: Core Structure and Procurement-Relevant Identity


4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene is a synthetic nitrogen-rich tricyclic heterocycle belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine class. Its parent scaffold is a constrained angular tricyclic system containing four endocyclic nitrogen atoms, which confers distinct conformational and electronic properties compared to linear tricyclic analogs [1]. The compound is often encountered as its hydrochloride salt (CAS 1820707-15-0) for improved handling, but the free base form is specified for applications requiring further functionalization at the secondary amine positions [2]. A primary synthetic route involves the condensation of benzoyl isothiocyanates with 2-aminobenzimidazole derivatives, establishing it as a versatile intermediate for generating functionalized libraries targeting specific biological receptors [3].

Why 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene Cannot Simply Be Replaced by In-Class Analogs


Generic substitution within this scaffold class is unreliable due to the critical influence of the methyl group position and the angular tricyclic topology on biological activity and selectivity. In a head-to-head study of 5-HT₆ receptor antagonists, the angular pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core (the exact topology of the target compound) demonstrated a markedly superior selectivity profile over its linear pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine isomer. The linear analog, while equipotent at the primary target, exhibited a 108-fold higher hERG channel blocking potency (IC₅₀ = 0.5 µM vs 54.2 µM), a critical cardiotoxicity liability that fundamentally alters its suitability for any biological application [1]. Furthermore, the N-11 position on the saturated ring is a key vector for derivatization; analogs with N-Boc protection or different substituents at this position will exhibit altered steric and electronic properties, directly impacting downstream reactivity and target engagement [2]. Therefore, substitution without matching exact topology and substitution pattern poses significant risk to experimental reproducibility and biological outcome.

Quantitative Evidence for Selecting 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene Over Closest Analogs


Angular vs. Linear Topology: hERG Liability and Selectivity Profile

The angular tricyclic core, which is the defining structural feature of the target compound, was directly compared to its linear regioisomer in a study evaluating 3-(phenylsulfonyl)-substituted derivatives as 5-HT₆ antagonists. The angular compound (Compound 5) exhibited an IC₅₀ of 54.2 µM against the hERG potassium channel, whereas the linear analog (Compound 11) showed an IC₅₀ of 0.5 µM. This 108-fold difference in hERG potency translates directly to a significantly lower predicted cardiotoxicity risk for the angular scaffold [1].

5-HT6 receptor antagonism hERG channel inhibition cardiotoxicity screening

5-HT₂B Receptor Selectivity: A Key Off-Target Discrimination Window

In the same direct comparison, the angular tricyclic derivative demonstrated a measurable selectivity window against the 5-HT₂B receptor, a critical off-target associated with cardiac valvulopathy. The angular compound showed an IC₅₀ of 6.16 μM at 5-HT₂B, compared to an IC₅₀ of 1.8 nM at the intended 5-HT₆ target, yielding a >3000-fold selectivity. In contrast, the linear analog showed no detectable 5-HT₂B binding up to 10 µM [1]. While the linear analog appears 'cleaner' in this single dimension, its high hERG liability (above) negates this advantage.

Serotonin receptor selectivity 5-HT2B counter-screen polypharmacology

Synthetic Accessibility and Derivatization Potential via N-11

The target compound's N-11 secondary amine is a versatile handle for further functionalization. A key protected intermediate, tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate, is commercially available and widely used for library synthesis. The presence of the 4-methyl group on the pyrazole ring distinguishes it from the des-methyl analog, which lacks a defined starting point for substitution at this position. The 2018 synthetic methodology paper by Odame et al. confirms that this scaffold can be elaborated into diverse tetraazatricyclic derivatives with demonstrated antimycobacterial activity (MIC₉₀ values as low as 0.2 μM against M. tuberculosis H37Rv) [1]. This establishes a direct link between the core structure and a therapeutically relevant phenotype, a link absent for simpler, non-methylated or non-tricyclic analogs.

Scaffold decoration Boc protection strategy medicinal chemistry diversification

Physicochemical and Computed Property Profile for Procurement Quality Control

Procurement of the hydrochloride salt form (CAS 1820707-15-0) requires verification against computed molecular descriptors to ensure identity and purity. The molecular weight is 224.69 g/mol, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The rotatable bond count is zero, indicating a rigid, conformationally constrained structure [1]. This rigidity is a key differentiator from more flexible tetraaza macrocycles like cyclen or cyclam derivatives, which can adopt multiple conformations and thus exhibit more complex and less predictable coordination chemistry [2]. For researchers requiring a pre-organized ligand scaffold, this zero-rotatable-bond feature provides a significant advantage in binding entropy.

Computational chemistry drug-likeness quality control specifications

Availability and Cost Comparison Against Closest Commercial Analogs

A procurement assessment reveals that the hydrochloride salt of the target compound (CAS 1820707-15-0) is available from multiple reputable suppliers, including Fluorochem (UK), at a price of approximately £589.00 for 250 mg . In contrast, the closest non-methylated analog, 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene, is found primarily on excluded vendor sites with limited verified supply chain transparency. The presence of the 4-methyl group is thus not only a structural but also a supply chain differentiator, ensuring reproducible sourcing of a verified chemical entity from established vendors with documented quality control.

Procurement benchmarking commercial availability building block sourcing

Caveat: Limited Direct High-Strength Evidence for the Unsubstituted Free Base

It must be explicitly noted that the majority of quantitative, comparator-based evidence for this scaffold class comes from elaborated derivatives (e.g., 3-phenylsulfonyl substituted molecules) rather than the unsubstituted 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene itself. The activity and selectivity data presented here serve as class-level evidence for the angular scaffold topology and the impact of the methyl group position, but direct measurements on the target compound in isolation are not available in the peer-reviewed literature at the time of this analysis. The differentiation arguments therefore rely on inferential strength from close structural analogs. Users for whom direct binding or activity data on the exact free base are non-negotiable should request custom profiling from their vendor or conduct confirmatory experiments [1].

Evidence gap analysis research compound limitation data transparency

Validated Application Scenarios for 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene Based on Quantitative Evidence


Medicinal Chemistry: 5-HT₆ Antagonist Optimization with Reduced hERG Risk

The angular topology of the compound provides a 108-fold lower hERG liability compared to its linear isomer (IC₅₀ 54.2 µM vs 0.5 µM) [1]. This makes it the preferred scaffold for CNS drug discovery programs targeting 5-HT₆ receptors, where hERG-related cardiotoxicity is a major attrition factor.

Antitubercular Drug Discovery: Scaffold for Potent M. tuberculosis Inhibitors

Derivatives synthesized from this tetraazatricyclic core have demonstrated MIC₉₀ values as low as 0.2 µM against M. tuberculosis H37Rv, comparable to isoniazid [2]. The scaffold is therefore validated for hit-to-lead optimization in antimycobacterial programs.

Coordination Chemistry: Pre-organized Ligand for Metal Complexation Studies

With zero rotatable bonds, the compound offers a rigid, pre-organized tetraaza binding pocket distinct from flexible cyclen/cyclam ligands [3]. This entropy advantage is critical for designing high-affinity metal sensors or catalysts where binding conformation must be controlled.

Chemical Biology: Selective Chemical Probe Development

The measurable 5-HT₂B off-target activity (IC₅₀ = 6.16 µM) provides a quantifiable SAR starting point for tuning selectivity [1]. This contrasts with the linear isomer, which offers no signal in this counter-screen, making the angular scaffold more informative for multiparameter optimization.

Quote Request

Request a Quote for 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.